molecular formula C13H12N6O2S B2386210 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide CAS No. 1421529-83-0

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide

Cat. No.: B2386210
CAS No.: 1421529-83-0
M. Wt: 316.34
InChI Key: YZCKLQHPXCFONR-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the pyrimidine and pyrazole rings, followed by their coupling through an ether linkage. The final step involves the introduction of the thiazole ring and the acetamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide stands out due to its unique combination of structural features. Similar compounds include those with pyrimidine, pyrazole, or thiazole rings, but few possess all three. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

The molecular formula of the compound is C15H17N5OC_{15}H_{17}N_5O with a molecular weight of approximately 285.34 g/mol. The structure includes a thiazole ring, a pyrimidine moiety, and a pyrazole group, which contribute to its biological properties.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H17N5OC_{15}H_{17}N_5O
Molecular Weight285.34 g/mol
CAS Number1797081-63-0

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways : It interacts with signaling molecules such as NF-kB and ATF4, which are crucial in cellular stress responses and inflammation.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of similar pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent cytotoxic effects against these cell lines .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds, suggesting that they could inhibit neuroinflammation via modulation of microglial activation. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)
AnticancerMCF70.01
AnticancerA54926
NeuroprotectionMicroglial CellsNot specified

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-9-16-10(19-5-2-3-15-19)7-12(17-9)21-8-11(20)18-13-14-4-6-22-13/h2-7H,8H2,1H3,(H,14,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCKLQHPXCFONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=NC=CS2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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